molecular formula C15H17NO2 B3031576 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- CAS No. 52407-93-9

1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-

Cat. No.: B3031576
CAS No.: 52407-93-9
M. Wt: 243.3 g/mol
InChI Key: DGCCLZXEXPYXMT-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-3-one (quinuclidin-3-one) derivatives are bicyclic compounds with a rigid scaffold that have garnered interest in medicinal chemistry and materials science. The compound 1-azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- features a 4-methoxy-substituted benzylidene group conjugated to the quinuclidinone core via a double bond. This structural motif is associated with electronic and steric properties that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCCLZXEXPYXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369743
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52407-93-9
Record name 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1-Azabicyclo[2.2.2]octan-3-one with 4-methoxybenzaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl C₁₅H₁₇NO₂ ~243.3 (estimated) Predicted higher polarity due to -OCH₃; improved water solubility vs. nonpolar analogs
(2Z)-2-(2-Chlorobenzylidene)quinuclidin-3-one 2-Chlorophenyl C₁₄H₁₄ClNO 247.72 Electronegative Cl increases lipophilicity; potential halogen bonding
2-(3,4-Dimethoxyphenyl)methylene derivative 3,4-Dimethoxyphenyl C₁₆H₁₉NO₃ 273.33 Increased bulk and solubility; dual -OCH₃ groups enhance electron-donating effects
2-Benzylidenequinuclidin-3-one Phenyl (no substituent) C₁₄H₁₅NO 213.28 Lower polarity; higher membrane permeability
  • Polarity and Solubility : The 4-methoxy group in the target compound introduces polarity, likely enhancing aqueous solubility compared to the unsubstituted phenyl analog . However, it is less polar than the 3,4-dimethoxy derivative .
  • pKa and Stability: Quinuclidinone derivatives typically exhibit weakly basic properties (pKa ~4–5) . The methoxy group may slightly increase basicity by resonance donation, though experimental data are needed.

Structural and Crystallographic Insights

  • Double-Bond Geometry: The Z-configuration is prevalent in arylidene-quinuclidinones, as confirmed by X-ray studies .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) and π-π stacking are critical for crystal packing, which may influence formulation stability .

Biological Activity

1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrogen atom within its structure and incorporates a methoxy-substituted phenyl group, which enhances its chemical versatility and potential reactivity. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 245.31 g/mol
  • CAS Registry Number : 52407-93-9
  • IUPAC Name : 2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Structural Characteristics

The compound's structure can be represented as follows:

Structure C15H17NO2\text{Structure }\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{2}

This structure contributes to its unique pharmacological properties, particularly in interactions with biological targets.

Pharmacological Potential

Research indicates that 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- exhibits significant pharmacological properties, particularly in the context of central nervous system (CNS) effects and analgesic activities. The presence of the methoxy group enhances lipophilicity, potentially influencing its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. Interaction studies suggest that this compound may engage with neurotransmitter systems, indicating possible applications in treating neurological disorders or pain management.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Properties
1-Azabicyclo[2.2.2]octan-4-amineNitrogen-containing bicyclic structureDiverse chemistry; potential for drug development
Quinuclidin-3-oneBicyclic structure with different substituentsPotential analgesic effects; similar pharmacological interest

The unique substitution pattern and bicyclic structure of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- confer distinct pharmacological properties compared to other azabicyclic compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • CNS Activity : Research has shown that derivatives of azabicyclo compounds can exhibit CNS depressant effects, suggesting potential use as anxiolytics or sedatives.
  • Analgesic Effects : A study demonstrated that compounds similar to 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- possess analgesic properties, indicating their potential for pain management therapies.
  • Neurotransmitter Interaction : Investigations into the interaction of this compound with neurotransmitter receptors have revealed promising results for treating conditions such as depression and anxiety disorders.

Summary of Findings

The biological activity of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]- highlights its potential as a therapeutic agent:

  • CNS Effects : Potential anxiolytic and sedative properties.
  • Pain Management : Demonstrated analgesic effects.
  • Neurotransmitter Modulation : Interaction with key neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-
Reactant of Route 2
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1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-

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